![molecular formula C6H12O2 B13112905 [trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)
[trans-2-Methoxycyclobutyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[trans-2-Methoxycyclobutyl]methanol is an organic compound with the molecular formula C6H12O2 It is a cyclobutane derivative with a methoxy group and a hydroxymethyl group attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [trans-2-Methoxycyclobutyl]methanol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of a methoxy-substituted cyclobutane derivative with a suitable reagent can yield this compound. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality this compound .
化学反応の分析
Types of Reactions
[trans-2-Methoxycyclobutyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methoxy and hydroxymethyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of the methoxy or hydroxymethyl groups with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted cyclobutane derivatives .
科学的研究の応用
[trans-2-Methoxycyclobutyl]methanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [trans-2-Methoxycyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and interactions. For example, the compound may act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations . The exact molecular targets and pathways depend on the specific context of its use, whether in biological systems or chemical reactions .
類似化合物との比較
Similar Compounds
[cis-2-Methoxycyclobutyl]methanol: This isomer differs in the spatial arrangement of the methoxy and hydroxymethyl groups.
[trans-2-Hydroxycyclobutyl]methanol: This compound has a hydroxyl group instead of a methoxy group.
[trans-2-Methoxycyclobutyl]ethanol: This compound has an ethyl group instead of a hydroxymethyl group.
Uniqueness
[trans-2-Methoxycyclobutyl]methanol is unique due to its specific stereochemistry and functional groupsIts ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research .
特性
分子式 |
C6H12O2 |
|---|---|
分子量 |
116.16 g/mol |
IUPAC名 |
[(1S,2R)-2-methoxycyclobutyl]methanol |
InChI |
InChI=1S/C6H12O2/c1-8-6-3-2-5(6)4-7/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 |
InChIキー |
JHHDZOQQIUJIBP-NTSWFWBYSA-N |
異性体SMILES |
CO[C@@H]1CC[C@H]1CO |
正規SMILES |
COC1CCC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)
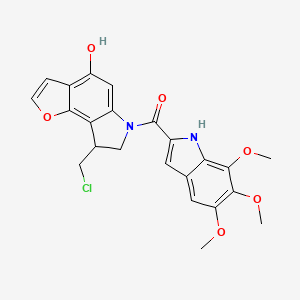
![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)
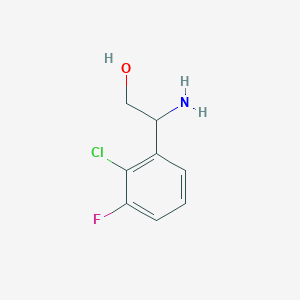

![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)
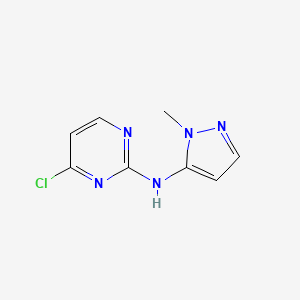
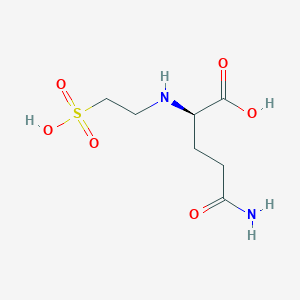

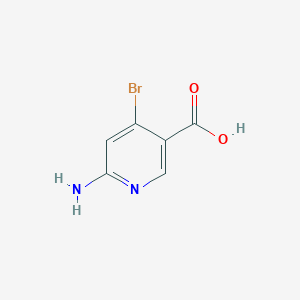
![4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid](/img/structure/B13112909.png)
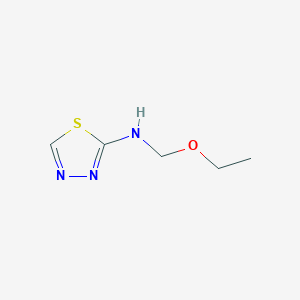
![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B13112919.png)
